molecular formula C17H13F3N2O4S B2499904 N-[4-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide CAS No. 899954-66-6

N-[4-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Cat. No.: B2499904
CAS No.: 899954-66-6
M. Wt: 398.36
InChI Key: BBRQQUQIYRBTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Trifluoromethyl)phenyl]-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide is a synthetic small molecule characterized by a trifluoromethylphenyl group linked to a propanamide chain, which is further connected to a 1,1,3-trioxo-benzothiazole moiety. This compound belongs to a class of benzothiazole derivatives, which are notable for their diverse pharmacological activities, including receptor antagonism and enzyme modulation . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzothiazol-trioxo system may contribute to specific intermolecular interactions (e.g., hydrogen bonding or charge transfer) critical for biological targeting .

Properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O4S/c18-17(19,20)11-5-7-12(8-6-11)21-15(23)9-10-22-16(24)13-3-1-2-4-14(13)27(22,25)26/h1-8H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRQQUQIYRBTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic aromatic substitution using trifluoromethylating agents such as trifluoromethyl iodide.

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the benzothiazole derivative with 4-(trifluoromethyl)benzoyl chloride under appropriate conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-[4-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[4-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table highlights key structural and synthetic differences between the target compound and its analogs:

Compound Name / ID Key Structural Features Yield (%) Biological Relevance (Inferred) Reference
Target Compound - 4-(Trifluoromethyl)phenyl
- 1,1,3-Trioxo-benzothiazole
~38* Potential dopamine D2 receptor antagonism
3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)-N-(4-(trifluoromethyl)phenyl)propanamide (1) - Oxazinone replaces benzothiazol-trioxo
- Retains CF₃-phenyl
38 Improved solubility due to oxazinone moiety
N-(2,4-dimethoxyphenyl)-3-(1,1,3-trioxo-benzothiazol-2-yl)propanamide - 2,4-Dimethoxyphenyl instead of CF₃-phenyl N/A Enhanced polarity; reduced membrane permeability
3-((4-Methylphenyl)sulfonamido)-N-(4-(trifluoromethyl)phenyl)propanamide (8) - Sulfonamido substituent
- Lacks benzothiazole core
36 Altered receptor selectivity (e.g., sulfonamide targets)
N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazol-2-yl)acetamide - Hydroxyphenyl instead of CF₃-phenyl
- Acetamide chain
N/A Higher solubility; potential for phenolic metabolism

*Estimated based on analogous synthesis protocols.

Structure-Activity Relationship (SAR) Insights

Trifluoromethyl Group: The CF₃ group at the para position of the phenyl ring enhances electron-withdrawing effects and lipophilicity, improving blood-brain barrier penetration and metabolic stability compared to methoxy or hydroxyl substituents .

Benzothiazol-Trioxo Moiety: The 1,1,3-trioxo group introduces a sulfone and ketone, enabling hydrogen-bond acceptor interactions with target proteins (e.g., dopamine D2 receptors) .

Propanamide Linker :

  • The three-carbon chain balances flexibility and rigidity, optimizing spatial orientation for receptor binding. Shorter chains (e.g., acetamide in ) may restrict conformational adaptability .

Biological Activity

N-[4-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a synthetic compound with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial effects, anti-inflammatory properties, and cytotoxicity.

  • Molecular Formula : C17H13F3N2O4S
  • Molecular Weight : 398.3563 g/mol
  • CAS Number : 29209-25-4

Biological Activity Overview

The compound exhibits a range of biological activities that are crucial for its potential therapeutic use. Key areas of activity include:

1. Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings :

  • The minimum inhibitory concentration (MIC) against S. aureus was found to be approximately 25.9 µM, indicating significant antibacterial properties .
  • The compound demonstrated bactericidal activity with a minimum bactericidal concentration (MBC) equivalent to its MIC values .

2. Anti-inflammatory Potential

The compound has shown promise in modulating inflammatory responses. In vitro studies indicated that it could attenuate lipopolysaccharide-induced NF-κB activation.

Research Insights :

  • Compounds with similar trifluoromethyl groups have been reported to exhibit anti-inflammatory effects by inhibiting NF-κB activity .
  • The structure of the compound suggests that the trifluoromethyl moiety plays a role in enhancing its anti-inflammatory potential.

3. Cytotoxicity and Cell Viability

Evaluations of cytotoxic effects revealed that the compound does not exhibit significant toxicity at concentrations up to 20 µM.

Cytotoxicity Data :

  • The IC50 value for cell viability was greater than 20 µM for most tested compounds in the same class, suggesting a favorable safety profile .

Case Studies and Research Findings

Study Focus Results
Study on Antimicrobial ActivityTested against S. aureus and MRSAMIC = 25.9 µM; bactericidal activity confirmed
Anti-inflammatory AssessmentEvaluated NF-κB inhibitionSignificant attenuation observed in inflammatory response
Cytotoxicity AnalysisAssessed cell viabilityIC50 > 20 µM indicating low toxicity

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The trifluoromethyl group enhances lipophilicity and facilitates cellular uptake.
  • The benzothiazole moiety may interact with specific cellular targets involved in inflammation and bacterial resistance mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.